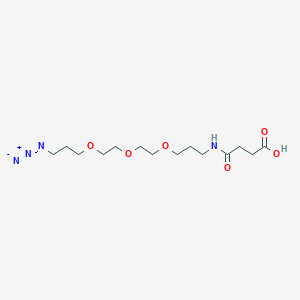

N3-TOTA-Suc

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N3-TOTA-Suc is a click chemistry reagent containing an azide group. Click chemistry is a powerful chemical reaction with excellent bioorthogonality features: biocompatible, rapid, and highly specific in biological environments . This compound can undergo copper-catalyzed azide-alkyne cycloaddition reaction with molecules containing alkyne groups and strain-promoted alkyne-azide cycloaddition with molecules containing DBCO or BCN groups .

作用機序

Target of Action

N3-TOTA-Suc is a click chemistry reagent . Its primary targets are molecules containing Alkyne groups . It can also interact with molecules containing DBCO or BCN groups .

Mode of Action

This compound contains an Azide group that can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . This reaction is highly specific, rapid, and biocompatible . Additionally, a strain-promoted alkyne-azide cycloaddition (SPAAC) can occur with molecules containing DBCO or BCN groups .

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors. For instance, the copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) it undergoes requires the presence of copper . Furthermore, its bioorthogonality features suggest that it is biocompatible and highly specific in biological environments .

準備方法

The synthetic route typically involves the use of copper catalysts to facilitate the azide-alkyne cycloaddition reaction . Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .

化学反応の分析

N3-TOTA-Suc undergoes several types of chemical reactions, including:

Copper-catalyzed azide-alkyne cycloaddition (CuAAc): This reaction occurs with molecules containing alkyne groups, resulting in the formation of triazole rings.

Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction occurs with molecules containing DBCO or BCN groups, forming stable triazole products without the need for a copper catalyst.

Common reagents used in these reactions include copper sulfate, sodium ascorbate, and various alkyne-containing molecules . The major products formed from these reactions are triazole derivatives, which are highly stable and biocompatible .

科学的研究の応用

Chemistry

- Molecular Synthesis : N3-TOTA-Suc is crucial in synthesizing complex molecules through click chemistry. Its azide group can react with alkyne-containing molecules to form stable triazole linkages, facilitating the construction of intricate chemical architectures .

- Reagent for Click Chemistry : The compound serves as a reagent in various click chemistry reactions, enabling the rapid assembly of molecular constructs with minimal side reactions .

Biology

- Bioconjugation Techniques : this compound is employed to label biomolecules with fluorescent tags or other functional groups. This application is vital for tracking and studying biomolecular interactions within living systems .

- Targeted Drug Delivery : The compound's bioorthogonal properties allow it to be used in developing antibody-drug conjugates (ADCs). These conjugates can deliver therapeutic agents directly to specific cells, enhancing treatment efficacy while minimizing side effects .

Medicine

- Cancer Therapy : this compound plays a significant role in creating targeted therapies for cancer treatment. By linking drugs to antibodies that specifically target cancer cells, researchers can improve the precision of chemotherapy .

- Diagnostics : The ability to label biomolecules with this compound facilitates the development of diagnostic tools that can identify disease markers through specific binding interactions .

Industry

- Nanotechnology : In industrial applications, this compound is used in the production of advanced materials. Its properties enable the creation of nanostructures that have applications in electronics and material science .

- Material Science : The compound's versatility makes it suitable for developing new materials with tailored properties for various applications, including coatings and composite materials .

Case Studies

-

Application in Drug Delivery Systems :

A study demonstrated the effectiveness of this compound in developing ADCs that target specific cancer cells while sparing healthy tissues. The conjugation process allowed for precise delivery of cytotoxic agents, leading to improved therapeutic outcomes . -

Biomolecule Tracking :

Researchers utilized this compound to label proteins within live cells, enabling real-time tracking of protein interactions and cellular processes. This application provided insights into cellular mechanisms that could inform drug development strategies .

類似化合物との比較

N3-TOTA-Suc is unique due to its high specificity and rapid reaction kinetics in click chemistry reactions. Similar compounds include:

N3-TOTA: Another azide-containing click chemistry reagent with similar properties.

DBCO-Suc: A strain-promoted alkyne-azide cycloaddition reagent used in bioconjugation.

BCN-Suc: Another strain-promoted alkyne-azide cycloaddition reagent with similar applications.

This compound stands out due to its versatility and efficiency in various scientific research applications .

生物活性

Overview of N3-TOTA-Suc

This compound is characterized by its azide group, which allows for bioorthogonal reactions. This feature makes it a valuable tool in bioconjugation and drug delivery systems. The compound's structure facilitates selective reactions with alkyne-containing molecules, promoting the formation of stable linkages without interfering with biological processes.

This compound operates primarily through the following mechanisms:

- Bioorthogonal Chemistry : The azide group allows for specific reactions with alkynes in living systems, enabling the labeling of biomolecules without disrupting cellular functions .

- Targeted Delivery : Its ability to conjugate with various biomolecules enhances targeted drug delivery systems, improving therapeutic efficacy while minimizing side effects.

Case Studies

- Cancer Therapy :

- Imaging Techniques :

Research Findings

Recent research has highlighted several key findings regarding the biological activity of this compound:

- Cell Viability : Studies showed that cells treated with this compound exhibited high viability rates, indicating low cytotoxicity when used at appropriate concentrations.

- In Vivo Applications : Animal model studies confirmed that this compound could effectively target specific tissues, leading to promising results in therapeutic applications .

Data Table: Summary of Biological Activity Findings

特性

IUPAC Name |

4-[3-[2-[2-(3-azidopropoxy)ethoxy]ethoxy]propylamino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N4O6/c15-18-17-6-2-8-23-10-12-24-11-9-22-7-1-5-16-13(19)3-4-14(20)21/h1-12H2,(H,16,19)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXIOIMFVCMTCGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNC(=O)CCC(=O)O)COCCOCCOCCCN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N4O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。